[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine
CAS No.: 1369364-14-6
Cat. No.: VC4608869
Molecular Formula: C8H13N3
Molecular Weight: 151.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1369364-14-6 |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.213 |
| IUPAC Name | [1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
| Standard InChI Key | MDQBXCHDVKRLLB-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C2(CC2)CN |
Introduction
Structural Characteristics and Nomenclature
[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine consists of a pyrazole ring substituted with a methyl group at the 1-position and a cyclopropane ring fused to a methanamine group at the 5-position. The IUPAC name reflects this arrangement:
-
Pyrazole core: 1-methyl-1H-pyrazol-5-yl
-
Cyclopropane substituent: 1-cyclopropyl
-
Amine functional group: methanamine
Comparative Structural Analysis
The compound shares structural similarities with:
-
1-(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride : Differs by replacing the cyclopropyl group with a simpler methanamine hydrochloride.
-
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine : Features a cyclopropyl group at the 3-position instead of the 5-position.
-
(1-Cyclopropyl-1H-pyrazol-3-yl)methanamine: Positions the cyclopropyl and methanamine groups inversely on the pyrazole ring.
Table 1: Structural Comparison of Pyrazole Derivatives
Synthesis and Chemical Reactivity
While no direct synthesis route for [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is documented, analogous compounds suggest feasible pathways:
Proposed Synthetic Routes
-
Cyclopropanation:
-
Reaction of 1-methyl-5-vinyl-1H-pyrazole with diazomethane under UV light to form the cyclopropane ring.
-
Subsequent oxidation and amination to introduce the methanamine group.
-
-
Nucleophilic Substitution:
-
Use of 1-methyl-5-bromo-1H-pyrazole with cyclopropylmethylamine in the presence of a palladium catalyst.
-
Key Reaction Parameters
-
Temperature: 80–120°C for cyclopropanation
-
Catalysts: Pd(PPh₃)₄ for cross-coupling reactions
-
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Physicochemical Properties
Predicted properties based on structural analogs:
Thermodynamic Properties
| Property | Value (Predicted) | Source Compound Reference |
|---|---|---|
| Melting Point | 110–115°C | |
| Boiling Point | 290–300°C | |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | |
| Aqueous Solubility | 2.5 mg/mL |
Spectroscopic Data
Industrial and Research Applications
Pharmaceutical Intermediates
-
Used in synthesizing kinase inhibitors and GPCR-targeted therapies.
Material Science
-
Pyrazole-cyclopropane hybrids serve as ligands in catalytic systems.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume